Sudoxicam

Übersicht

Beschreibung

Sudoxicam is a reversible and orally active COX antagonist . It is a non-steroidal anti-inflammatory drug (NSAID) from the enol-carboxamide class . This compound has potent anti-inflammatory, anti-edema, and antipyretic activity .

Molecular Structure Analysis

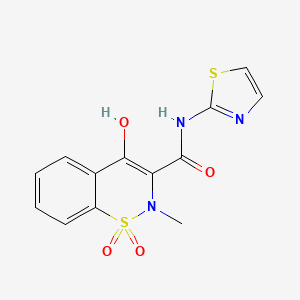

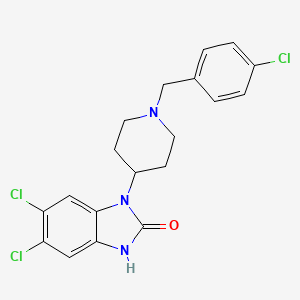

The molecular formula of this compound is C13H11N3O4S2 . The IUPAC name is 4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide . The molecular weight is 337.4 g/mol .

Chemical Reactions Analysis

This compound undergoes a bioactivation pathway at the thiazole group initiated by epoxidation of the C4-C5 double bond, followed by hydrolysis and ring cleavage forming the protoxin thioamide and an alpha-dicarbonyl .

Wissenschaftliche Forschungsanwendungen

Relevanz der Bioaktivierung

Sudoxicam gehört zu einer Familie von Molekülen, die einer Bioaktivierung unterliegen, einem Prozess, der zu Hepatotoxizität führen kann {svg_1}. Die Struktur des Thiazols in this compound spielt eine wichtige Rolle bei der Bestimmung seiner Relevanz für die Bioaktivierung {svg_2}. Zukünftige Studien konzentrieren sich auf die Identifizierung der Enzyme, die für diese Reaktionen verantwortlich sind, was dazu beitragen könnte, Patienten zu identifizieren, die aufgrund einer verstärkten Bioaktivierung einem höheren Risiko für negative Folgen ausgesetzt sind {svg_3}.

Analyse der Thiazolstruktur

Die Thiazolstruktur in this compound ist ein Schlüsselfaktor bei seiner Bioaktivierung. Das Vorhandensein von elektronensspendenden Gruppen erhöht die Wahrscheinlichkeit für eine Epoxidierung, ein Schritt im Prozess der Bioaktivierung {svg_4}. Die Modellvorhersagen ließen sich jedoch nicht gut auf alle Arten von Substituenten übertragen {svg_5}.

Stoffwechselwege

This compound unterliegt einer metabolischen Bioaktivierung, die sechsmal effizienter ist als die von Meloxicam {svg_6}. Dieser Unterschied in der Bioaktivierungseffizienz ist wahrscheinlich auf unterschiedliche Enzyme zurückzuführen, die die jeweiligen Stoffwechselwege katalysieren {svg_7}.

Entgiftungspfad

Meloxicam, ein Molekül, das this compound ähnelt, aber eine zusätzliche Methylgruppe enthält, zeigt einen zusätzlichen Entgiftungspfad aufgrund der Hydroxylierung der Methylgruppe {svg_8}. Dieser Entgiftungspfad konkurriert mit dem Bioaktivierungspfad, wodurch die Wahrscheinlichkeit von negativen Folgen verringert wird {svg_9}.

Hepatotoxizität

This compound wurde aufgrund schwerwiegender Hepatotoxizität vom Markt genommen {svg_10}. Dies steht im Gegensatz zu Meloxicam, das trotz Bioaktivierung als relativ sicher gilt {svg_11}.

Arzneimittelentwicklung

Die Untersuchung von this compound und seiner Bioaktivierung kann entscheidende Erkenntnisse für die Arzneimittelentwicklung liefern. Das Verständnis, wie die Thiazolstruktur die Relevanz der Bioaktivierung bestimmt, kann bei der Entwicklung sichererer Medikamente helfen {svg_12}.

Wirkmechanismus

- The mechanism for S3 formation likely includes epoxidation of the C4-C5-thiazole ring double bond, followed by hydrolysis and ring opening .

- In contrast, meloxicam (a related NSAID) mainly undergoes hydroxylation of its 5’-methyl group .

- Sudoxicam is orally active and has a plasma half-life of approximately 8 hours in monkeys, 13 hours in rats, and 60 hours in dogs .

Biochemical Pathways

Pharmacokinetics

Action Environment

Zukünftige Richtungen

Future studies are focusing on identifying which enzymes are responsible for the reactions and hence contribute to variability in the relevance of these competing pathways in patients . These insights would facilitate identification of patients more at risk for adverse outcomes due to enhanced Sudoxicam bioactivation .

Biochemische Analyse

Biochemical Properties

Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . This compound’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .

Cellular Effects

This compound’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes . This compound binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .

Temporal Effects in Laboratory Settings

This compound undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to this compound’s hepatotoxic effects .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may cause adverse effects, including potential hepatotoxicity .

Metabolic Pathways

This compound’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that this compound’s hepatotoxicity may be linked to this metabolic pathway .

Eigenschaften

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHUQUJURZQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187653 | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34042-85-8 | |

| Record name | Sudoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sudoxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B610977.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)